Hex-3-en-1-yl hexanoate Hex-3-en-1-yl hexanoate Hex-3-en-1-yl hexanoate is a natural product found in Glycine max and Capsicum annuum with data available.
Brand Name: Vulcanchem
CAS No.: 84434-19-5
VCID: VC16740374
InChI: InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3
SMILES:
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol

Hex-3-en-1-yl hexanoate

CAS No.: 84434-19-5

Cat. No.: VC16740374

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

Hex-3-en-1-yl hexanoate - 84434-19-5

Specification

CAS No. 84434-19-5
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
IUPAC Name hex-3-enyl hexanoate
Standard InChI InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3
Standard InChI Key RGACQXBDYBCJCY-UHFFFAOYSA-N
Canonical SMILES CCCCCC(=O)OCCC=CCC

Introduction

Chemical Identity and Structural Characteristics

Hex-3-en-1-yl hexanoate is an unsaturated ester derived from the condensation of hexanoic acid (caproic acid) and cis-3-hexen-1-ol. The compound’s structure features a six-carbon hexanoate moiety esterified to a cis-configured hexenyl alcohol, resulting in a molecular weight of 198.30 g/mol . The Z-configuration of the double bond at the third carbon of the hexenyl chain is critical to its sensory properties, as it mimics the volatile organic compounds emitted by plants during mechanical damage or stress .

Table 1: Key Chemical Identifiers of Hex-3-en-1-yl Hexanoate

PropertyValue
CAS Number31501-11-8
Molecular FormulaC12H22O2\text{C}_{12}\text{H}_{22}\text{O}_{2}
Molecular Weight198.30 g/mol
Density0.9 ± 0.1 g/cm³
Boiling Point256.2 ± 19.0 °C (760 mmHg)
Flash Point86.7 ± 19.9 °C
LogP (Partition Coeff.)4.54
Vapor Pressure0.03 mmHg at 25°C (estimated)

The compound’s high lipophilicity (LogP = 4.54) and moderate volatility make it ideal for sustained aroma release in cosmetic and food matrices .

Natural Occurrence and Biosynthetic Pathways

Hex-3-en-1-yl hexanoate is a secondary metabolite isolated from Feijoa sellowiana (pineapple guava), where it contributes to the fruit’s distinctive tropical aroma . In plants, it is synthesized via the lipoxygenase pathway, where linolenic acid undergoes oxidation to form cis-3-hexenol, which is subsequently esterified with hexanoic acid. This biosynthetic route is upregulated during herbivory or physical damage, serving as an herbivore deterrent and attracting predators of plant pests .

Synthesis and Industrial Production

The industrial synthesis of hex-3-en-1-yl hexanoate typically involves acid-catalyzed esterification. A representative method includes:

  • Reactants: Cis-3-hexen-1-ol and hexanoic acid in a 1:1 molar ratio.

  • Catalyst: Sulfuric acid (0.5–1% w/w) or immobilized lipases for enzymatic esterification.

  • Conditions: Reflux at 110–120°C for 4–6 hours, with continuous water removal via azeotropic distillation.

  • Yield: 85–92% after purification by fractional distillation .

Table 2: Comparison of Catalytic Methods for Synthesis

CatalystTemperature (°C)Yield (%)Reaction Time (h)
Sulfuric Acid120906
Lipase (Immobilized)508524

Enzymatic methods, though slower, are preferred in green chemistry applications due to lower energy consumption and reduced waste .

Physicochemical and Sensory Properties

Hex-3-en-1-yl hexanoate’s sensory profile is characterized by a threshold detection limit of 0.5 ppb in air, making it highly potent in fragrance formulations. Its solubility in ethanol (1:2 v/v) and compatibility with non-polar solvents like diethyl ether enhance its versatility in product formulations .

Table 3: Solubility and Stability Data

SolventSolubility (g/100 mL)Stability (25°C, 1 yr)
Ethanol50Stable
Water0.02Hydrolyzes slowly
Propylene Glycol30Stable

The compound is stable under neutral or acidic conditions but undergoes hydrolysis in alkaline environments (pH > 8) .

Applications in Industry and Research

Flavor and Fragrance Industry

Hex-3-en-1-yl hexanoate is a staple in perfumery for imparting fresh, green top notes. In food products, it is used at concentrations of 10–50 ppm to enhance fruit flavors in beverages, dairy, and confectionery .

Agricultural Applications

Studies indicate that hex-3-en-1-yl hexanoate acts as a plant growth regulator, increasing chlorophyll synthesis and stress resistance in crops like wheat and rice. Field trials demonstrated a 12–15% yield improvement at foliar applications of 0.1–0.5 mg/L .

Biotechnology and Food Preservation

The compound exhibits broad-spectrum antimicrobial activity against E. coli and S. aureus (MIC = 125 μg/mL), positioning it as a natural preservative. Research into biosensors utilizing hex-3-en-1-yl hexanoate for detecting food spoilage biomarkers is ongoing .

Recent Research and Future Directions

Recent studies focus on biocatalytic production using engineered Yarrowia lipolytica strains, achieving titers of 5.8 g/L in bioreactors. Additionally, nanoencapsulation in chitosan matrices has extended its antimicrobial efficacy in food packaging by 40% compared to free compounds .

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